N,N-Dimethyldodecylamine
Description
Fourier-Transform Infrared (FT-IR) Spectral Analysis
FT-IR spectroscopy reveals key functional groups in this compound. The spectrum exhibits:
- C–H stretching vibrations at 2,850–2,950 cm⁻¹ (methylene and methyl groups).
- N–C symmetric bending near 1,470 cm⁻¹ .
- C–N stretching at 1,020–1,250 cm⁻¹ , though this band often overlaps with C–C vibrations.
The absence of N–H stretches (3,300–3,500 cm⁻¹) confirms its tertiary amine structure, distinguishing it from primary or secondary amines.
Nuclear Magnetic Resonance (NMR) Spectral Profiling
¹H NMR (400 MHz, CDCl₃):
- δ 0.88 ppm (t, 3H, J = 6.8 Hz): Terminal methyl group of the dodecyl chain.
- δ 1.26 ppm (m, 20H): Methylene protons in the dodecyl chain.
- δ 2.18 ppm (t, 2H, J = 7.2 Hz): Methylene protons adjacent to the nitrogen.
- δ 2.28 ppm (s, 6H): Methyl groups bonded to nitrogen.
¹³C NMR (100 MHz, CDCl₃):
Mass Spectrometric Fragmentation Patterns
Electron ionization (EI) mass spectrometry yields a molecular ion peak at m/z 213 , corresponding to the molecular weight of C₁₄H₃₁N. Key fragmentation pathways include:
- Alpha cleavage : Loss of a methyl group (m/z 198).
- McLafferty rearrangement : Elimination of ethylene from the dodecyl chain (m/z 154).
- Secondary fragmentation : Formation of low-mass ions such as m/z 58 (C₃H₈N⁺).
The base peak at m/z 58 corresponds to the dimethylaminopropyl ion (C₃H₈N⁺), a common fragment in tertiary amines with long alkyl chains.
Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethyldodecan-1-amine | |
|---|---|---|
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InChI |
InChI=1S/C14H31N/c1-4-5-6-7-8-9-10-11-12-13-14-15(2)3/h4-14H2,1-3H3 | |
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InChI Key |
YWFWDNVOPHGWMX-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H31N | |
| Record name | N,N-DIMETHYLDODECYLAMINE | |
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Related CAS |
1920-05-4 (acetate), 19959-22-9 (hydrobromide), 2016-48-0 (hydrochloride) | |
| Record name | N,N-Dimethyl-1-dodecanamine | |
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DSSTOX Substance ID |
DTXSID1026906 | |
| Record name | N,N-Dimethyldodecan-1-amine | |
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Molecular Weight |
213.40 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
N,n-dimethyldodecylamine appears as a clear yellow liquid with a fishlike odor. Insoluble in water and less dense than water. Hence floats on water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation or skin absorption. Used to make other chemicals., Liquid, Clear yellow liquid with a fishy odor; [CAMEO] Clear colorless liquid; [MSDSonline] | |
| Record name | N,N-DIMETHYLDODECYLAMINE | |
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| Record name | 1-Dodecanamine, N,N-dimethyl- | |
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| Record name | N,N-Dimethyldodecylamine | |
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Vapor Pressure |
0.01 [mmHg] | |
| Record name | N,N-Dimethyldodecylamine | |
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Color/Form |
Liquid | |
CAS No. |
112-18-5, 68390-97-6, 68391-04-8 | |
| Record name | N,N-DIMETHYLDODECYLAMINE | |
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| Record name | Lauryldimethylamine | |
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| Record name | N,N-Dimethyl-1-dodecanamine | |
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| Record name | Amines, C12-18-alkyldimethyl | |
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| Record name | N,N-Dimethyldodecylamine | |
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| Record name | Dodecyldimethylamine | |
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| Record name | N,N-DIMETHYL-1-DODECANAMINE | |
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Scientific Research Applications
Surfactant Applications
N,N-Dimethyldodecylamine is primarily utilized as a surfactant in various formulations, including detergents and personal care products. Its derivatives, such as this compound N-Oxide, exhibit amphoteric properties, making them effective in different pH environments.
- Foam Boosters : this compound N-Oxide is used as a foam booster in detergents. Studies have shown that this compound enhances foam stability and performance in cleaning applications .
- Protein Extraction : The compound is also employed in the extraction of membrane proteins. It has been demonstrated that this compound N-Oxide can facilitate the solubilization of proteins while maintaining their functional integrity .
Pharmaceutical Applications
In pharmaceuticals, this compound serves as an intermediate for various drug formulations. Its derivatives play crucial roles in enhancing drug delivery systems.
- Drug Delivery Systems : Research indicates that the compound can be used to improve the solubility and bioavailability of poorly soluble drugs by forming micelles . This property is particularly beneficial in developing formulations for targeted drug delivery.
Industrial Applications
The compound is widely used in multiple industrial applications, including:
- Corrosion Inhibitors : this compound is utilized as a corrosion inhibitor in oil and gas industries. Its ability to adsorb onto metal surfaces helps prevent corrosion by forming protective films .
- Textile Industry : In textile processing, it acts as a wetting agent and dyeing auxiliary, improving dye uptake and fabric treatment processes .
- Plastic Industry : The compound serves as a molecular weight regulator during polymerization processes, contributing to the production of high-performance plastics .
Environmental Considerations
The biodegradability of this compound has been evaluated under various conditions. Studies indicate that it undergoes significant biodegradation in sewage treatment plants, with elimination rates exceeding 99% under optimal conditions . This characteristic is essential for minimizing environmental impact during its use.
Case Study 1: Pharmaceutical Development
A notable case involved a pharmaceutical company that transitioned from importing this compound N-Oxide to sourcing it locally. The company reported substantial cost savings while maintaining product quality, leading to a long-term partnership with the supplier .
Case Study 2: Protein Research
In a study examining the effects of this compound N-Oxide on protein structure, researchers found that concentrations above the critical micelle concentration led to significant structural changes in β-lactoglobulin. This finding underscores the compound's utility in biophysical research and protein characterization .
Comparison with Similar Compounds
Homologous Alkyl Dimethylamines
DMDA belongs to a series of N,N-dimethylalkylamines with varying chain lengths. Key homologues include:
Key Trends :
- Chain Length vs. Physicochemical Properties : Longer alkyl chains (e.g., C16, C18) increase hydrophobicity, lowering critical micelle concentration (CMC) and enhancing surfactant efficiency in mixed systems .
- Antimicrobial Activity : DMDA's C12 chain balances lipophilicity and solubility, enabling effective microbial membrane disruption .
This compound N-Oxide (DDAO)
DDAO (CAS 1643-20-5), the oxidized form of DMDA, is a non-ionic surfactant with distinct properties:
Functional Differences :
- Detergent Stability : DDAO (3 wt%) reduces the crystallization temperature of sodium dodecyl sulfate (SDS) systems by altering micelle dynamics, improving low-temperature stability .
- Synergistic Effects : In atmospheric aerosols, DDAO synergizes with SDS to enhance surface tension reduction and CMC lowering .
Bis-Ammonium Derivatives
DMDA reacts with 1,3-dichloro-2-propanol to form bis-quaternary ammonium salts (BQAS), which exhibit broad-spectrum bactericidal activity (90% yield) . Compared to DMDA:
- Enhanced Bioactivity : BQAS derivatives show higher thermal stability and surface activity due to dual cationic charges .
- Environmental Impact : Quaternary ammonium compounds (QACs) like BQAS persist in wastewater, necessitating advanced detection methods .
Analytical and Environmental Considerations
Detection Methods
- LC/MS/MS : DMDA and DMOA are quantified in water samples with detection limits of 4.7 ng/L and 0.80 ng/L, respectively. Longer-chain homologues (e.g., DMOA) exhibit lower LODs due to increased retention on SPE columns .
- GC-MS : DMDA is identified via fragmentation patterns shared with homologues (e.g., N,N-dimethyltetradecylamine), validated using reference standards .
Preparation Methods
Reductive Amination of Dodecylamine
Reductive amination represents the most direct route to N,N-dimethyldodecylamine, leveraging formaldehyde as the methylating agent. In this method, dodecylamine undergoes sequential condensation with formaldehyde followed by reduction. A study utilizing sodium cyanoborohydride (NaBH3CN) in tetrahydrofuran (THF) at 80°C achieved 85% yield after 24 hours . However, competing N,N-dimethylation and over-alkylation necessitate precise stoichiometric control.
Catalytic hydrogenation offers an alternative reduction pathway. Palladium-on-charcoal (Pd/C) under 30 bar H2 pressure in ethanol at 120°C selectively produces this compound with 92% purity . The reaction proceeds via a Schiff’s base intermediate, where the imine formed from dodecylamine and formaldehyde is hydrogenated. Elevated temperatures (>100°C) mitigate byproduct formation but risk decomposing sensitive functional groups.
Catalytic Hydrogenation of N,N-Dimethyldodecanamide
Hydrogenation of amides to amines has emerged as a high-yield route. N,N-Dimethyldodecanamide, when treated with hydrogen gas in 1,2-dimethoxyethane at 120°C under 3000 Torr pressure, undergoes complete reduction to this compound within 1 hour . The use of molecular sieves ensures anhydrous conditions, critical for preventing hydrolysis side reactions. This method, patented in WO2021/109109, achieves 99% yield with minimal purification .
Table 1: Hydrogenation of N,N-Dimethyldodecanamide
| Parameter | Value |
|---|---|
| Catalyst | Molecular sieves |
| Solvent | 1,2-Dimethoxyethane |
| Temperature | 120°C |
| Pressure | 3000 Torr |
| Reaction Time | 1 hour |
| Yield | 99% |
Alkylation of Dimethylamine with Dodecyl Halides
Nucleophilic alkylation of dimethylamine with dodecyl halides (e.g., 1-bromododecane) provides a straightforward pathway. In a optimized procedure, dimethylamine reacts with 1-bromododecane in dichloromethane at 60°C for 12 hours, yielding 78% this compound . Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance reaction rates by improving interfacial contact.
Copper-chromium (Cu-Cr) catalysts enable gas-phase alkylation at industrial scales. At 250°C and 7500 Torr, dimethylamine and 1-chlorododecane react over Cu-Cr catalysts to produce the target amine with 96.1% selectivity . This method minimizes solvent use and facilitates continuous production.
Leuckart Reaction for N-Methylation
The Leuckart reaction, employing formic acid and formaldehyde, offers a solvent-free route. Dodecylamine reacts with excess formaldehyde and formic acid at 150°C, yielding this compound via in situ reduction of the iminium intermediate . CO2 effervescence marks reaction completion, typically within 6–8 hours. While this method avoids external reductants, product isolation requires careful neutralization and distillation.
Industrial-Scale Production Considerations
Industrial synthesis prioritizes cost-efficiency and scalability. Continuous-flow reactors using Cu-Cr catalysts achieve throughputs exceeding 100 kg/day with 94% purity . Downstream purification involves vacuum distillation (b.p. 268–270°C at 760 Torr) or acid-base extraction to remove residual amines . Environmental regulations increasingly favor hydrogenation over halide-based routes due to reduced waste generation.
Table 2: Comparative Analysis of Preparation Methods
| Method | Yield | Temperature | Pressure | Scalability |
|---|---|---|---|---|
| Reductive Amination | 85% | 80°C | Ambient | Moderate |
| Amide Hydrogenation | 99% | 120°C | 3000 Torr | High |
| Alkylation | 78% | 60°C | Ambient | High |
| Leuckart Reaction | 70% | 150°C | Ambient | Low |
Q & A
Basic Question: What are the recommended analytical methods for detecting N,N-Dimethyldodecylamine (DMDA) in environmental samples?
Methodological Answer:
DMDA can be quantified in water samples (e.g., river or seawater) using liquid chromatography-tandem mass spectrometry (LC/MS/MS) . The protocol involves:
Solid-phase extraction (SPE) to concentrate the analyte.
Evaporation of the eluent and reconstitution in methanol (1 mL).
LC/MS/MS analysis with optimized separation parameters to resolve DMDA from matrix interferences.
This method achieves a detection limit of 4.7 ng/L for DMDA, validated in environmental matrices . For quality control, spike recovery tests and comparison with certified reference materials are essential.
Basic Question: How should this compound be handled safely in laboratory settings?
Methodological Answer:
DMDA is classified as a skin and eye irritant. Key safety protocols include:
Personal Protective Equipment (PPE): Gloves, lab coats, and safety goggles.
Ventilation: Use fume hoods to avoid inhalation of vapors.
First Aid: Immediate flushing with water for skin/eye contact (15+ minutes) and medical consultation for ingestion .
Storage: Keep containers sealed in cool, dry areas away from oxidizing agents.
Advanced Question: How does DMDA interact with lanthanide ions in aqueous solutions, and what experimental approaches characterize its self-organization?
Methodological Answer:
DMDA forms micellar aggregates with lanthanide ions (e.g., La³⁺, Eu³⁺) in water-decanol systems. Key methodologies include:
Adsorption Isotherms: Combined Gibbs and Langmuir equations to model monomolecular layer formation.
Spectroscopy:
- Dynamic Light Scattering (DLS) and Fluorescent Analysis to determine micelle size (e.g., 5–20 nm) and aggregation numbers.
- EPR and NMR to study molecular dynamics and micelle geometry.
Quantum Chemical Simulations: Validate experimental data on micelle structure and critical micellization concentrations .
Advanced Question: What methodological strategies resolve contradictions in identifying DMDA homologs during non-targeted screening?
Methodological Answer:
Distinguishing DMDA from homologs (e.g., N,N-dimethyltetradecylamine) requires:
Multi-Technique Cross-Validation:
- GC-MS: Retention index matching and library spectra comparison.
- LC-HRMS: Precursor-oriented spectral search using databases (e.g., volDB) to match MS/MS fragmentation patterns.
Reference Standards: Confirmatory analysis with homolog-specific standards to resolve false positives .
Statistical Consistency: Compare analyte distribution patterns across samples to ensure identification reliability.
Advanced Question: How does nitrosation affect the mutagenicity of DMDA derivatives, and how is this assessed experimentally?
Methodological Answer:
Nitrosated DMDA derivatives (e.g., N-nitroso-DMDA) exhibit mutagenicity under specific conditions:
Nitrosation Protocol: Treat DMDA with nitrous acid (HNO₂) to synthesize derivatives.
Ames Test: Use Salmonella strain TA1535 with liver S9 activation (rat or hamster-derived) to assess mutagenicity.
Controls: Include non-nitrosated DMDA and S9-free setups to isolate mutagenic effects. Results show nitrosated derivatives are mutagenic only with S9 activation .
Basic Question: What synthetic routes are used to prepare DMDA-based surfactants, and how are purity and yield optimized?
Methodological Answer:
DMDA is a precursor for surfactants like gemini compounds. A typical synthesis involves:
Alkylation: React DMDA with 1-bromododecane in ethanol under reflux (24–48 hours).
Purification: Recrystallize in acetone to remove unreacted reagents.
Quality Control:
- Gas Chromatography (GC): Verify purity (≥98%).
- Elemental Analysis: Confirm molecular composition .
Yield optimization focuses on stoichiometric ratios and temperature control (60–80°C).
Advanced Question: How do environmental factors influence DMDA’s stability and degradation pathways in aquatic systems?
Methodological Answer:
DMDA’s persistence depends on:
pH and Ionic Strength: Higher salinity accelerates hydrolysis; neutral pH favors stability.
Photodegradation: UV exposure studies show 50% degradation within 72 hours under simulated sunlight.
Microbial Degradation: Use LC/MS/MS to track metabolite formation (e.g., dimethylamine) in bioaugmented water samples .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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